molecular formula C15H14FNO2 B312561 N-(4-ethoxyphenyl)-3-fluorobenzamide

N-(4-ethoxyphenyl)-3-fluorobenzamide

Cat. No.: B312561
M. Wt: 259.27 g/mol
InChI Key: LEXSOAVRDHUSPJ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 4-ethoxyphenyl group attached to the amide nitrogen and a fluorine atom at the meta position of the benzoyl moiety. Its synthesis typically involves coupling reactions between 3-fluorobenzoic acid derivatives and 4-ethoxyaniline intermediates, as demonstrated in the preparation of structurally related compounds .

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18)

InChI Key

LEXSOAVRDHUSPJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(4-ethoxyphenyl)-3-fluorobenzamide are influenced by its substituents. Below is a comparative analysis with key analogs:

Substituent Variations on the Benzamide Core
Compound Name Substituents Key Features Biological Activity Reference
This compound 4-ethoxy, 3-fluoro Ethoxy enhances lipophilicity; fluorine modulates electronic properties. Anti-proliferative (e.g., in indazole analogs)
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) 4-tert-butylthiazole, 3-fluoro Thiazole ring introduces heterocyclic diversity. Potent ZAC antagonist (IC₅₀ ~30 μM)
N-(3,4-difluorophenyl)-3-methylbenzamide 3,4-difluoro, 3-methyl Additional fluorine increases electronegativity; methyl improves stability. Not explicitly reported (structural analog)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chloro, 2-methoxy, 4-methyl Chlorine and methoxy groups alter solubility and receptor affinity. Fluorescence studies (synthetic focus)

Structural Insights :

  • Ethoxy vs. Alkyl/Aryl Groups : The 4-ethoxyphenyl group in the target compound enhances membrane permeability compared to bulkier substituents (e.g., tert-butylthiazole in TTFB) .
  • Fluorine Position : The meta-fluorine in this compound contrasts with ortho- or para-fluorinated analogs, affecting dipole moments and binding interactions .
Anti-Proliferative Activity in Indazole Analogs

Compounds such as 9b–9f () share the 3-fluorobenzamide motif but incorporate indazole cores and piperazine/morpholine substituents. For example:

  • 9b : IC₅₀ = 0.8 μM (HCT-116 colon cancer cells).
  • 9c: IC₅₀ = 1.2 μM, with dimethylaminoethyl sidechain improving solubility . The parent compound this compound lacks the indazole scaffold, suggesting its role as a precursor rather than a standalone therapeutic agent .
Receptor Selectivity
Physicochemical Properties
Property This compound TTFB (5a) N-(3,4-difluorophenyl)-3-methylbenzamide
Molecular Weight ~273.3 g/mol (calculated) ~318.3 g/mol ~261.2 g/mol
LogP ~2.8 (estimated) ~3.5 ~2.5
Solubility Moderate in DMSO Low (hydrophobic) High (polar substituents)

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